Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Description
Overview of Ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate
This compound is characterized by the molecular formula C13H24N2O3 and possesses a molecular weight of 256.34 grams per mole. The compound's structure incorporates two distinct nitrogen-containing heterocyclic rings: a pyrrolidine ring bearing an ethyl carboxylate group and a methyl substituent, and a piperidine ring featuring a hydroxyl group at the 4-position. The Simplified Molecular Input Line Entry System representation of this compound is O=C(N1CC(C)(N2CCC(O)CC2)CC1)OCC, which illustrates the complex connectivity between the two ring systems. This molecular architecture represents a significant achievement in heterocyclic synthesis, as it combines structural elements from two of the most important classes of nitrogen-containing rings in medicinal chemistry.
The compound is catalogued under the Molecular Design Limited registry number MFCD13659309, indicating its recognition in chemical databases and commercial availability for research purposes. The presence of both basic nitrogen atoms and polar functional groups, including the hydroxyl and ester moieties, imparts distinctive physicochemical properties to this molecule. These structural features contribute to the compound's potential for hydrogen bonding interactions and its likely solubility characteristics in both polar and moderately polar solvents. The quaternary carbon center at the 3-position of the pyrrolidine ring, which bears both the methyl group and the piperidine substituent, represents a stereochemically complex feature that adds to the compound's structural sophistication.
Historical Context and Discovery
The development of compounds containing both piperidine and pyrrolidine structural elements has its roots in the broader historical evolution of heterocyclic chemistry throughout the 20th and 21st centuries. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized since the early days of organic chemistry as a fundamental five-membered nitrogen heterocycle with the molecular formula (CH2)4NH. Industrial production methods for pyrrolidine were established using the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina. This foundational work provided the synthetic framework necessary for the development of more complex pyrrolidine derivatives.
Similarly, piperidine chemistry has evolved significantly over the past century, with this six-membered nitrogen heterocycle becoming ubiquitous in pharmaceutical development. The recognition that piperidine derivatives appear in numerous medications, including selective serotonin reuptake inhibitors, stimulants, antihistamines, and opioids, has driven continued research into novel piperidine-containing compounds. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been particularly advanced through the development of asymmetric allylic alkylation reactions, which can create stereogenic quaternary centers with high selectivity. These methodological advances have enabled the preparation of increasingly complex heterocyclic structures that combine multiple ring systems.
The specific combination of hydroxylated piperidine with methylated pyrrolidine carboxylate represents a more recent development in heterocyclic chemistry, reflecting the ongoing pursuit of novel molecular architectures with potential biological activity. Patent literature indicates that processes for preparing 3-pyrrolidine carboxylic acid derivatives have been developed, suggesting industrial interest in this class of compounds. The emergence of such complex structures demonstrates the maturation of synthetic organic chemistry and the ability to access previously inaccessible molecular targets through improved synthetic methodologies.
Relevance in Heterocyclic Chemistry and Nitrogen-Containing Compounds
This compound occupies a significant position within the broader landscape of nitrogen-containing heterocyclic compounds due to its incorporation of multiple pharmacologically relevant structural motifs. Pyrrolidine derivatives are found extensively in natural alkaloids, including nicotine and hygrine, and form the structural basis for numerous synthetic drugs such as procyclidine and bepridil. The pyrrolidine ring system also serves as the foundation for racetam compounds, which include piracetam and aniracetam, demonstrating the versatility of this heterocyclic framework in medicinal chemistry applications. Additionally, the amino acids proline and hydroxyproline can be considered structural derivatives of pyrrolidine, highlighting the biological relevance of this ring system.
The piperidine moiety in the target compound contributes equally important structural features, as piperidine derivatives represent one of the most prevalent classes of pharmaceutical compounds. The 4-hydroxypiperidine structural element specifically has been identified in various therapeutic agents and serves as a valuable building block for drug discovery efforts. Research has demonstrated that compounds containing piperidine structures can function as inhibitors of lysosomal phospholipase A2, with implications for understanding drug-induced phospholipidosis. This finding suggests that the piperidine component of this compound may contribute to specific biological interactions.
The combination of these two heterocyclic systems within a single molecule creates opportunities for multifaceted biological activity and enhanced pharmacological properties. Pyrrolidine-2,3-diones, which represent a related class of pyrrolidine derivatives, have demonstrated continuing interest as intermediates in the synthesis of heterocycles related to pyrrolidine alkaloids and medicinally relevant compounds. The development of antibiotics and drugs based on pyrrolidine frameworks has been an active area of research, indicating the potential value of novel pyrrolidine-containing structures like the target compound. The structural complexity of this compound positions it as a potentially valuable scaffold for further derivatization and biological evaluation.
Scope and Objectives of the Research
The investigation of this compound encompasses several critical research objectives that reflect the compound's position at the intersection of synthetic methodology development and potential pharmaceutical applications. Primary among these objectives is the comprehensive characterization of the compound's chemical and physical properties, including detailed analysis of its spectroscopic characteristics, stability profile, and reactivity patterns. The compound's unique structural features, particularly the quaternary carbon center bearing both methyl and piperidine substituents, present interesting challenges for synthetic access and may require specialized analytical techniques for complete characterization.
A fundamental aspect of the research involves understanding the synthetic pathways available for accessing this complex heterocyclic structure. Recent advances in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines through asymmetric allylic alkylation and subsequent ring contraction reactions provide potential methodological frameworks for the preparation of related compounds. The development of stereospecific synthetic routes to such structures represents a significant challenge in modern organic synthesis, particularly given the need to control multiple stereochemical elements simultaneously. Investigation of the compound's synthetic accessibility may reveal novel approaches to heterocyclic construction that could have broader applications in medicinal chemistry.
The research scope also encompasses evaluation of the compound's potential as a building block for further synthetic elaboration. The presence of multiple functional groups, including the hydroxyl group on the piperidine ring and the ester functionality, provides opportunities for additional chemical modifications that could lead to libraries of related compounds. Understanding the reactivity profile of each functional group and their relative stability under various reaction conditions will be essential for developing effective synthetic strategies. Furthermore, investigation of the compound's behavior under different chemical environments may reveal unexpected reactivity patterns that could be exploited for the development of new synthetic methodologies or the preparation of novel molecular architectures.
| Structural Feature | Description | Significance |
|---|---|---|
| Pyrrolidine Ring | Five-membered nitrogen heterocycle with ethyl carboxylate | Central scaffold for biological activity |
| Piperidine Ring | Six-membered nitrogen heterocycle with 4-hydroxyl group | Contributes to pharmacological properties |
| Quaternary Carbon | 3-position bearing methyl and piperidine substituents | Creates stereochemical complexity |
| Ester Functionality | Ethyl carboxylate group | Provides site for chemical modification |
| Hydroxyl Group | 4-position on piperidine ring | Enables hydrogen bonding interactions |
Properties
IUPAC Name |
ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h11,16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAORKQKJTABAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)(C)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine, a six-membered ring with one nitrogen atom, is a common structure in many pharmaceuticals and plays a significant role in drug design . Similarly, pyrrolidine, a five-membered ring with one nitrogen atom, is also a common structure in many pharmaceuticals.
The specific activities of a compound depend on its structure and the functional groups it contains. In general, piperidine and pyrrolidine derivatives can interact with various biological targets, leading to different therapeutic effects. These can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
The mode of action of these compounds can vary widely, depending on their specific structures and the targets they interact with. They can act by binding to specific receptors, inhibiting enzymes, or interacting with other biological molecules .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its formulation, and the route of administration .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, compounds with a substituted 4-piperidinol core, like this compound, have been found to be potent antagonists of the human H(3) receptor. This interaction suggests that the compound may influence neurotransmitter release and other neurological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have shown potential in modulating calcium mobilization in cells. This modulation can impact various cellular functions, including muscle contraction, neurotransmission, and cell growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, such as this compound, are known to interact with various receptors and enzymes, leading to significant pharmacological effects. These interactions can result in the inhibition or activation of specific pathways, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. For instance, the stability of piperidine derivatives, including this compound, is crucial for their sustained activity and effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit threshold effects, with low doses producing therapeutic effects and high doses potentially causing toxic or adverse effects. Understanding the dosage-response relationship is essential for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, piperidine derivatives undergo hydroxylation, oxidation, and conjugation reactions, which are essential for their biotransformation and elimination from the body. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for predicting the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Biological Activity
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H24N2O3
- CAS Number : 1131451-63-2
- Molecular Weight : 244.35 g/mol
The compound features a pyrrolidine core substituted with a hydroxypiperidine group, which is believed to contribute to its biological activity.
This compound exhibits several mechanisms that underpin its biological effects:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have indicated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This protective effect is associated with a reduction in inflammatory cytokines such as TNF-α and oxidative stress markers .
- Potential Anti-Cancer Activity : Preliminary investigations suggest that this compound may exhibit anti-tumor properties by modulating various signaling pathways involved in cancer cell proliferation and survival. The specific pathways affected remain under investigation but may involve interactions with heat shock proteins (HSPs), which are critical in cancer biology .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cognitive Enhancement : Due to its acetylcholinesterase inhibitory activity, the compound may improve cognitive functions in models of cognitive impairment.
- Anti-inflammatory Activity : The reduction of pro-inflammatory cytokines suggests potential applications in neuroinflammatory conditions.
- Neuroprotective Properties : Its ability to mitigate oxidative stress and apoptosis positions it as a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of piperidine and pyrrolidine compounds exhibit significant antidepressant effects. Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate may act on serotonin receptors, which are crucial in the modulation of mood and emotional behavior. Studies have shown that similar compounds can enhance serotonin levels, thereby alleviating symptoms of depression .
Analgesic Properties
Compounds containing piperidine structures have been reported to possess analgesic properties. This compound could potentially be developed into analgesics by modulating pain pathways through opioid receptor interactions .
Neuropharmacology
Cognitive Enhancement
There is growing interest in the use of piperidine derivatives for cognitive enhancement. This compound may influence neurotransmitter systems involved in learning and memory, particularly through modulation of acetylcholine receptors . This property could lead to its application in treating cognitive deficits associated with neurodegenerative diseases.
Potential as a Neuromodulator
The compound's structure suggests it may serve as a neuromodulator, impacting synaptic transmission and plasticity. This application is particularly relevant for conditions like schizophrenia or bipolar disorder, where neurotransmitter dysregulation is evident .
Drug Development
Building Block for New Therapeutics
this compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to form various derivatives allows medicinal chemists to explore new therapeutic avenues, particularly in developing targeted therapies for specific diseases .
Case Studies
Comparison with Similar Compounds
Ethyl 3-Methyl-3-(4-oxopiperidin-1-yl)pyrrolidine-1-carboxylate (CAS: 1131451-64-3)
Structural Differences : Replacing the 4-hydroxypiperidine group with a 4-oxopiperidine moiety eliminates hydrogen-bonding capability at the 4-position, increasing hydrophobicity.
Physicochemical Properties :
| Property | 4-Hydroxy Derivative (1131451-63-2) | 4-Oxo Derivative (1131451-64-3) |
|---|---|---|
| Purity | 95% | Not explicitly reported |
| Key Functional Group | 4-Hydroxy (polar) | 4-Ketone (less polar) |
Synthetic Relevance : The oxo derivative is a precursor in reductive amination or hydroxylation reactions, while the hydroxy variant may serve as a metabolic intermediate .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers ()
Structural Differences : These isomers (1-1 and 1-2) feature a bicyclic 1,6-naphthyridine system instead of a pyrrolidine-piperidine hybrid. The ketone at position 2 introduces conformational rigidity.
Synthetic Comparison :
- Reactivity : The target compound’s hydroxyl group enables derivatization (e.g., acetylation), whereas the naphthyridine ketone undergoes reductive amination or Grignard additions .
- Yield : The naphthyridine isomers were synthesized in 86% combined yield via Raney nickel-catalyzed hydrogenation, contrasting with the hydroxy-pyrrolidine compound’s synthesis (details unspecified in evidence) .
Spectroscopic Data : - 1H NMR : The hydroxy-pyrrolidine compound lacks the broad singlet (δ 6.20–7.33 ppm) seen in naphthyridine isomers, reflecting differences in NH environments .
Ethyl Pyrazolo-Pyridine Carboxylates ()
Structural Differences: Compounds like Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate incorporate fused pyrazole-pyridine rings, contrasting with the monocyclic pyrrolidine system. Functional Comparison:
- Solubility : Pyrazolo-pyridine derivatives show higher DMSO solubility (>50 mg/mL) due to extended π-conjugation, whereas the hydroxy-pyrrolidine compound’s solubility is likely moderate (typical for esters) .
- Applications : Pyrazolo-pyridines are often bioactive (e.g., kinase inhibitors), while the hydroxy-pyrrolidine compound’s role remains unexplored in the evidence .
Pharmaceutical Piperidine Derivatives ()
Examples : (+)-MR200 and BD 1008 share piperidine/pyrrolidine motifs but differ in substitution:
- (+)-MR200 : Contains a 4-hydroxypiperidine group linked to a chlorophenyl moiety, highlighting the pharmacophore role of the hydroxyl group in receptor binding .
- BD 1008 : Features a pyrrolidinyl-ethylamine chain, emphasizing nitrogen’s role in cationic interactions.
Key Contrast : The target compound lacks aromatic substituents critical for CNS activity in (+)-MR200 and BD 1008, limiting direct pharmacological overlap .
Q & A
Q. How does the hydroxypiperidine moiety influence receptor binding compared to non-hydroxylated analogs?
- Methodological Answer :
- Molecular dynamics simulations : Compare hydrogen-bonding interactions of the hydroxyl group with residues in target proteins (e.g., G-protein-coupled receptors) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for hydroxylated vs. deoxygenated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
